1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxyphenyl, pyrrolidine, and piperazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one is not well-documented. its interactions with molecular targets such as enzymes suggest that it may act by binding to active sites and altering enzyme activity. The specific pathways involved would depend on the particular enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethoxyphenyl)ethanone
- 1-(4-Ethoxyphenyl)piperazine
- 4-(1H-Benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Uniqueness
1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one is unique due to its combination of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C30H36N4O6 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-[4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C30H36N4O6/c1-3-39-25-9-5-23(6-10-25)33-19-21(17-27(33)35)29(37)31-13-15-32(16-14-31)30(38)22-18-28(36)34(20-22)24-7-11-26(12-8-24)40-4-2/h5-12,21-22H,3-4,13-20H2,1-2H3 |
InChI Key |
NOFPPOLQUWXPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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